molecular formula C14H22N2O B7871361 (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide

(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide

Cat. No.: B7871361
M. Wt: 234.34 g/mol
InChI Key: SJKGDKJVMHLPIT-ABLWVSNPSA-N
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Description

(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide is an organic compound with a complex structure that includes an amino group, a methyl group, and a phenyl-propyl group attached to a butyramide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide typically involves multi-step organic synthesis techniques. One common method includes the use of chiral amines and butyramide derivatives under controlled conditions to ensure the desired stereochemistry. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide include other amino acid derivatives and amide-containing molecules. Examples include:

  • (S)-2-Amino-3-methyl-N-(1-phenyl-ethyl)-butyramide
  • (S)-2-Amino-3-methyl-N-(1-phenyl-methyl)-butyramide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenyl-propyl group, which can confer distinct chemical and biological properties compared to its analogs.

Biological Activity

(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide is a chiral compound belonging to the class of amino amides. Its structural characteristics suggest potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article delves into its biological activity, drawing from diverse research findings and case studies.

Structural Characteristics

The molecular formula and structural configuration of this compound indicate a unique arrangement that may influence its pharmacological properties. The presence of a stereocenter at the second carbon enhances its chirality, which is crucial for its interaction with biological targets.

Compound Name Structure Characteristics Unique Features
This compoundContains a butyramide structure with a phenyl-propyl substituentPotential neurotransmitter modulation
(S)-N,N-Dimethyl-2-amino-3-methylbutanamideMethyl group instead of phenyl-propylDifferent pharmacological profile
N-(1-Pentyl)-N-(4-methoxybenzyl)acetamideAcetamide structure with methoxy substitutionVarying lipophilicity and solubility properties

Biological Activity

The biological activity of this compound has not been extensively documented, but insights can be drawn from analogs and related compounds. Similar amino amides have demonstrated properties such as:

  • Neurotransmitter Modulation : Compounds with similar structures often interact with receptors in the central nervous system, influencing mood, pain perception, and cognitive functions. This suggests that this compound may exhibit analogous effects.
  • Potential Analgesic Effects : The compound's structural similarity to known analgesics indicates it may possess pain-relieving properties, warranting further investigation into its therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds related to this compound:

  • Neurogenic Effects : Research indicates that structurally related compounds can modulate neurogenic processes, potentially offering new avenues for treating neurological disorders .
  • Quorum Sensing Inhibition : Analogous compounds have shown efficacy in inhibiting quorum sensing phenotypes in marine pathogens, suggesting that this compound might also exhibit antimicrobial properties .
  • Pharmacological Profiling : Studies utilizing virtual screening strategies have identified compounds that interact with specific biological targets, indicating that this compound could similarly engage with critical receptors involved in various biological pathways .

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-(1-phenylpropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-4-12(11-8-6-5-7-9-11)16-14(17)13(15)10(2)3/h5-10,12-13H,4,15H2,1-3H3,(H,16,17)/t12?,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKGDKJVMHLPIT-ABLWVSNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=CC=C1)NC(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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